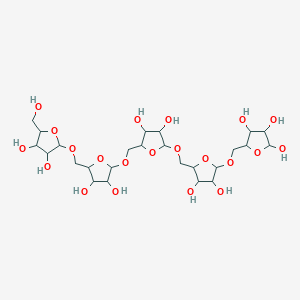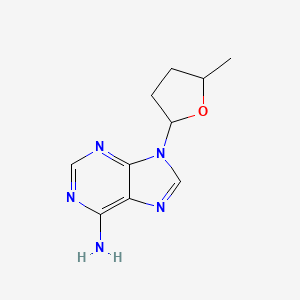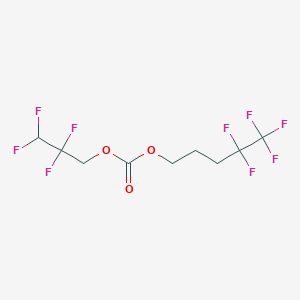
2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C({12})H({12})BrNS. This compound is characterized by the presence of a bromine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 4-methylaniline: : The synthesis begins with the bromination of 4-methylaniline. This reaction typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4-methylaniline.
-
N-Alkylation: : The next step involves the N-alkylation of 2-bromo-4-methylaniline with thiophen-3-ylmethyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu).
-
Oxidation Reactions: : The thiophen-3-ylmethyl group can be oxidized using reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction Reactions: : The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas (H(_2)).
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives.
Oxidation: Oxidation of the thiophen-3-ylmethyl group can lead to sulfoxides or sulfones.
Reduction: Reduction of nitro groups results in the formation of corresponding amines.
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is utilized in various fields:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
-
Biology: : It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
-
Medicine: : Research into its potential as a pharmaceutical agent is ongoing. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
-
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom and thiophen-3-ylmethyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylaniline: Lacks the thiophen-3-ylmethyl group, making it less versatile in chemical modifications.
4-Bromo-N-(thiophen-2-ylmethyl)aniline: Similar structure but with the thiophen group attached at a different position, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C12H12BrNS |
|---|---|
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
Clave InChI |
RJUAKNVXZFTOIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCC2=CSC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)


![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)
![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)


